Carbazochrome salicylate
Overview
Description
Carbazochrome salicylate is a hemostatic agent that promotes blood clotting to prevent excessive bleeding from wounds. It is an oxidation product of adrenaline and enhances microcirculatory tone. This compound is used in various medical applications, including the treatment of hemorrhages and hemorrhoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbazochrome salicylate is synthesized through the oxidation of adrenaline. The process involves the reaction of adrenaline with an oxidizing agent to form carbazochrome, which is then combined with salicylic acid to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation of adrenaline under controlled conditions. The reaction is typically carried out in a reactor with precise temperature and pH control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Carbazochrome salicylate undergoes various chemical reactions, including:
Oxidation: The initial formation of carbazochrome from adrenaline is an oxidation reaction.
Reduction: Carbazochrome can be reduced back to its precursor under certain conditions.
Substitution: The salicylate group can be substituted with other functional groups to modify the compound’s properties
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis of carbazochrome.
Reducing Agents: Employed in the reduction reactions.
Substitution Reagents: Various reagents can be used to introduce different functional groups.
Major Products:
Carbazochrome: The primary product of adrenaline oxidation.
This compound: The final product after combining carbazochrome with salicylic acid.
Scientific Research Applications
Carbazochrome salicylate has several scientific research applications:
Chemistry: Used as a model compound in studies of oxidation and reduction reactions.
Biology: Investigated for its effects on blood clotting and microcirculation.
Medicine: Applied in the treatment of hemorrhages, hemorrhoids, and other conditions requiring hemostasis.
Industry: Utilized in the development of hemostatic agents and related pharmaceuticals .
Mechanism of Action
Carbazochrome salicylate exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction activates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium levels. The elevated calcium concentration triggers a series of events that result in platelet aggregation and the formation of a platelet plug, effectively stopping blood flow from open wounds .
Comparison with Similar Compounds
Adrenochrome: The precursor to carbazochrome, also involved in blood clotting.
Troxerutin: Often used in combination with carbazochrome for enhanced hemostatic effects.
Carbazochrome Sodium Sulfonate: A derivative of carbazochrome with similar hemostatic properties
Uniqueness: Carbazochrome salicylate is unique due to its dual action of promoting blood clotting and enhancing microcirculatory tone. This makes it particularly effective in treating conditions where both hemostasis and improved microcirculation are required .
Properties
IUPAC Name |
sodium;(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea;2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3.C7H6O3.Na/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14;8-6-4-2-1-3-5(6)7(9)10;/h2-3,9,15-16H,4H2,1H3,(H2,11,17);1-4,8H,(H,9,10);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMQADOQZYQTFU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N4NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873395 | |
Record name | Carbazochrome salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13051-01-9 | |
Record name | Carbazochrome salicylate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazochrome salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbazochrome salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAZOCHROME SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H4OD401LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.